1-(4-Methylphenyl)cyclobutanamine
Description
1-(4-Methylphenyl)cyclobutanamine is a cyclobutanamine derivative featuring a cyclobutane ring directly bonded to an aromatic 4-methylphenyl group. This structural motif combines the conformational rigidity of the cyclobutane ring with the electronic and steric effects of the methyl-substituted aromatic system.
Properties
CAS No. |
1094559-48-4 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 |
IUPAC Name |
1-(4-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15N/c1-9-3-5-10(6-4-9)11(12)7-2-8-11/h3-6H,2,7-8,12H2,1H3 |
InChI Key |
YUTFZXDXBJCMGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CCC2)N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine (CAS 1314714-46-9)
- Structure : The aromatic ring is substituted with two trifluoromethyl (-CF₃) groups at positions 3 and 3.
- Key Differences: Electronic Effects: The -CF₃ groups are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the methyl group in 1-(4-methylphenyl)cyclobutanamine. This alters reactivity and binding interactions.
(b) 1-(3,4-Dimethoxyphenyl)cyclobutanamine
- Structure : Methoxy (-OCH₃) groups at positions 3 and 4 of the phenyl ring.
- Key Differences: Electronic Effects: Methoxy groups are electron-donating via resonance, increasing aromatic ring electron density. This may enhance interactions with polar receptors or enzymes. Physicochemical Properties: Reported as a white crystalline solid with solubility in ethanol and DMF. Applications: Exhibits sedative and hypnotic effects, suggesting divergent pharmacological applications compared to this compound .
(c) 1-(4-Chlorophenyl)cyclobutanemethanamine
- Structure: A chlorine atom at the para position and an additional aminomethyl group on the cyclobutane ring.
- Key Differences: Steric and Electronic Effects: Chlorine’s electron-withdrawing nature and larger atomic radius may sterically hinder interactions.
Analogues with Modified Cyclic Systems
(a) 1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7)
- Structure: Lacks the aromatic phenyl group, featuring only a cyclobutane ring with an aminomethyl substituent.
- Physicochemical Properties: Lower molecular weight (100.16 g/mol) and higher polarity due to the absence of an aromatic system .
Data Table: Comparative Analysis
Notes
Limitations : Direct pharmacological or synthetic data for this compound are scarce in the provided evidence; inferences are drawn from structural analogs.
Contradictions: focuses on cyclopentanone intermediates rather than cyclobutanamines, requiring cautious extrapolation.
Safety: Analogues like 1-(aminomethyl)cyclobutanamine require stringent safety protocols (e.g., eye rinsing, medical consultation) due to irritancy risks .
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